(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile
Description
Properties
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholine-4-carbonyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4/c16-9-12(15(18)17-3-5-19-6-4-17)7-11-1-2-13-14(8-11)21-10-20-13/h1-2,7-8H,3-6,10H2/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZTNILALEOOM-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(=CC2=CC3=C(C=C2)OCO3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)/C(=C\C2=CC3=C(C=C2)OCO3)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile typically involves the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.
Introduction of the Propenenitrile Group: This can be achieved by reacting the benzodioxole derivative with acrylonitrile under basic conditions.
Attachment of the Morpholine Moiety: The final step involves the reaction of the intermediate with morpholine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic or acidic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile serves as a versatile intermediate for the preparation of more complex molecules.
Biology
Medicine
Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry
In materials science, the compound can be used in the synthesis of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile exerts its effects involves interactions with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Aryl Group Variations
The 1,3-benzodioxol-5-yl group in the target compound can be compared to other aryl substituents in propenenitrile derivatives:
| Aryl Group | Electron Density | Stereochemical Outcome | Hydrogen-Bonding Potential |
|---|---|---|---|
| 1,3-Benzodioxol-5-yl | Electron-rich | Predominantly trans | Moderate (via carbonyl O) |
| 4-Methoxyphenyl | Electron-rich | Trans | High (methoxy O) |
| 3,5-Dimethoxyphenyl | Electron-rich | Trans | High (dual methoxy O) |
| Pyridyl | Electron-poor | Cis/trans mixtures | Low (N lone pairs) |
Key Findings :
Substituent Effects: Morpholinocarbonyl vs. Other Carbonyl Groups
The morpholinocarbonyl group distinguishes the compound from analogs with alternative carbonyl substituents:
| Carbonyl Group | Hydrogen-Bond Acceptor Sites | Solubility | Conformational Flexibility |
|---|---|---|---|
| Morpholinocarbonyl | 2 (carbonyl O, morpholine O) | Moderate (polar) | Low (rigid morpholine ring) |
| Acetyl | 1 (carbonyl O) | Low | High |
| Benzoyl | 1 (carbonyl O) | Low | Moderate |
| Carbamate | 2 (carbonyl O, amine N) | High | Moderate |
Key Findings :
- The morpholinocarbonyl group provides dual hydrogen-bonding sites, enhancing crystal packing efficiency compared to acetyl or benzoyl derivatives .
- Reduced conformational flexibility due to the morpholine ring may limit binding modes in biological applications.
Stereochemical and Geometric Analysis
The Z-configuration of the propenenitrile backbone imposes distinct geometric constraints:
| Parameter | (Z)-Isomer | (E)-Isomer |
|---|---|---|
| C=C Bond Length | ~1.34 Å | ~1.34 Å |
| Dihedral Angle (C-C=C-C) | <10° (coplanar) | >150° (nonplanar) |
| Dipole Moment | Higher | Lower |
Key Findings :
- The Z-isomer’s coplanar geometry facilitates π-π stacking with aromatic systems, whereas the E-isomer’s nonplanarity may hinder such interactions .
- Crystallographic studies using SHELX or Cremer-Pople puckering coordinates could quantify ring distortions in the benzodioxol group, which may adopt a slight envelope conformation to relieve steric strain.
Hydrogen-Bonding Patterns in Crystalline Phases
The compound’s hydrogen-bonding network can be analyzed using Etter’s graph set theory :
| Interaction Type | Donor | Acceptor | Graph Set | Frequency in Similar Compounds |
|---|---|---|---|---|
| N–H···O | Morpholine N–H | Carbonyl O | R₂²(8) | Common in morpholine derivatives |
| C–H···O | Benzodioxol C–H | Nitrile N | C(4) | Rare |
| O–H···N | Solvent (e.g., H₂O) | Nitrile N | S(6) | Observed in polar solvents |
Key Findings :
- The morpholinocarbonyl group frequently participates in R₂²(8) motifs, stabilizing layered crystal structures .
Biological Activity
Chemical Structure and Properties
The compound features a benzodioxole moiety, which is known for its diverse biological activities. The structure can be represented as follows:
- Chemical Formula : CHNO
- Molecular Weight : 248.24 g/mol
Insecticidal Properties
Recent studies have indicated that compounds containing the benzodioxole structure exhibit significant insecticidal activities. For instance, research focused on similar benzodioxole derivatives has demonstrated promising larvicidal effects against Aedes aegypti , the primary vector for several arboviruses including dengue and Zika virus.
Case Study: Larvicidal Activity
A comparative analysis of various benzodioxole derivatives showed that specific modifications in the structure greatly influence their biological efficacy. The compound 3,4-(methylenedioxy) cinnamic acid , closely related to our compound of interest, exhibited LC values of 28.9 ± 5.6 μM and LC values of 162.7 ± 26.2 μM against Aedes aegypti larvae, showcasing its potential as an effective larvicide .
Cytotoxicity Assessment
In evaluating the safety profile of these compounds, it was found that certain benzodioxole derivatives demonstrated low cytotoxicity towards human peripheral blood mononuclear cells (PBMCs). Specifically, concentrations up to 5200 μM did not induce significant cytotoxic effects, indicating a favorable safety margin for potential therapeutic applications .
Toxicological Studies
Further toxicological assessments in animal models revealed that doses as high as 2000 mg/kg did not result in severe adverse effects. Behavioral observations indicated only mild effects with no structural damage to vital organs such as the liver, kidneys, and spleen .
Data Summary
The following table summarizes key findings related to the biological activity of (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile and its analogs:
| Compound Name | Activity Type | LC (μM) | LC (μM) | Cytotoxicity (to PBMCs) |
|---|---|---|---|---|
| This compound | Insecticidal | TBD | TBD | Low |
| 3,4-(methylenedioxy) cinnamic acid | Larvicidal | 28.9 ± 5.6 | 162.7 ± 26.2 | None up to 5200 μM |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (Z)-3-(1,3-benzodioxol-5-yl)-2-(morpholinocarbonyl)-2-propenenitrile, and how can reaction conditions be tailored to improve yield?
- Methodology : Begin with a Knoevenagel condensation between 1,3-benzodioxole-5-carbaldehyde and morpholine-4-carbonitrile derivatives. Optimize reaction parameters (e.g., solvent polarity, temperature, and catalysts like piperidine) to favor the Z-isomer. Monitor progress via HPLC and characterize intermediates via -NMR and FTIR. Adjust stoichiometry to minimize byproducts like the E-isomer, which may form due to steric or electronic factors .
Q. How can X-ray crystallography resolve the stereochemical configuration of this compound, and what challenges arise during refinement?
- Methodology : Use SHELX programs for structure solution and refinement. Collect high-resolution data (≤ 0.8 Å) to resolve potential disorder in the morpholine or benzodioxole moieties. Address enantiopolarity ambiguities via Flack parameter analysis or twin refinement (e.g., using Hooft/Y statistics) to confirm the Z-configuration .
Q. What structural analogs of this compound have been studied, and how do substitutions influence activity?
- Methodology : Compare analogs like 3-(1,3-benzodioxol-5-yl)-2-oxiranyl-(3,4-dimethoxyphenyl)methanone () or N-(1,3-benzodioxol-5-yl)acetamide derivatives (). Perform SAR by systematically modifying substituents (e.g., replacing morpholine with piperazine) and assay for bioactivity changes. Use molecular docking to predict binding interactions .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to biological targets, and what limitations exist in docking simulations?
- Methodology : Employ molecular dynamics (MD) simulations with force fields like AMBER or CHARMM. Parameterize the compound’s partial charges and torsional angles using quantum mechanical calculations (e.g., DFT/B3LYP). Validate predictions with experimental IC values from kinase inhibition assays. Address limitations (e.g., rigid receptor models) by incorporating flexible docking or ensemble-based approaches .
Q. What experimental contradictions arise in crystallographic data interpretation, and how can they be resolved?
- Methodology : If SHELXL refinement produces over-precise Flack parameters (e.g., η ≈ 0.5), re-analyze data using twin laws (e.g., HKLF 5 format) to account for pseudo-merohedral twinning. Cross-validate with spectroscopic data (e.g., NOESY for Z/E configuration) and density functional theory (DFT)-optimized structures .
Q. How does the Z-isomer’s stability compare to the E-isomer under physiological conditions, and what analytical techniques differentiate them?
- Methodology : Conduct accelerated stability studies (40°C/75% RH) and monitor isomerization via chiral HPLC or circular dichroism (CD). Use -NMR coupling constants (e.g., > 12 Hz for E-isomers) and X-ray data to confirm configurations. Investigate degradation pathways using LC-MS .
Q. What role does the morpholine carbonyl group play in the compound’s pharmacokinetic properties, and how can this be optimized?
- Methodology : Perform logP measurements (shake-flask method) and PAMPA assays to assess permeability. Replace morpholine with bioisosteres (e.g., thiomorpholine) and evaluate metabolic stability via liver microsome assays. Use QSAR models to correlate substituent polarity with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
